![molecular formula C8H6F3NO2 B12315904 (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine is a chemical compound known for its unique structural features and potential applications in various fields of science. The presence of difluoromethoxy and fluorophenyl groups in its structure makes it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce amines. Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and specificity, making it a valuable tool in biochemical research. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Similar in structure but lacks the hydroxylamine group.
4-(Difluoromethoxy)benzylamine: Contains a benzylamine group instead of the hydroxylamine group.
4-(Difluoromethoxy)nitrobenzene: Contains a nitro group instead of the hydroxylamine group
Uniqueness
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine is unique due to the presence of both difluoromethoxy and hydroxylamine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-7-3-6(14-8(10)11)2-1-5(7)4-12-13/h1-4,8,13H/b12-4+ |
InChI Key |
GLTZOEHQVZCNAJ-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)F)F)/C=N/O |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
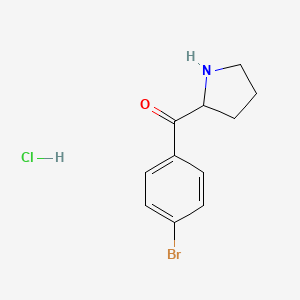
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)
![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)

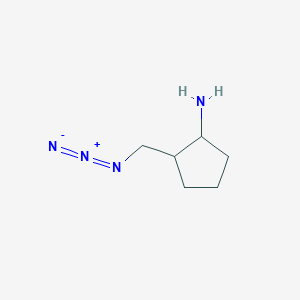
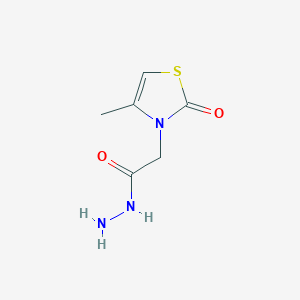
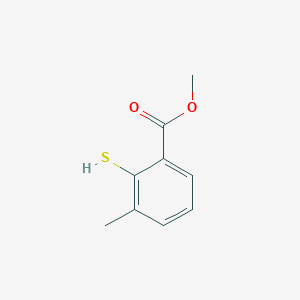
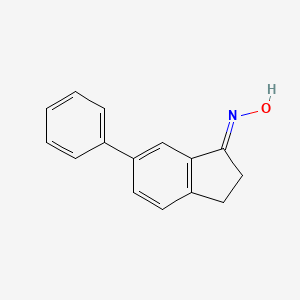
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)
